molecular formula C16H17NO4S B5547568 Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No.: B5547568
M. Wt: 319.4 g/mol
InChI Key: BTTDUYMENYNNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl ester, a methoxycarbonyl group, and a phenyl group attached to the thiophene ring

Preparation Methods

The synthesis of Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring.

    Esterification: The carboxyl group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the thiophene ring, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features, which may impart biological activity.

    Material Science: It is used in the development of novel materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which may affect its reactivity and solubility.

    Ethyl 2-[(methoxycarbonyl)amino]-5-phenylthiophene-3-carboxylate: Lacks the methyl group, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-(methoxycarbonylamino)-4-methyl-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-4-21-15(18)12-10(2)13(11-8-6-5-7-9-11)22-14(12)17-16(19)20-3/h5-9H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTDUYMENYNNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.